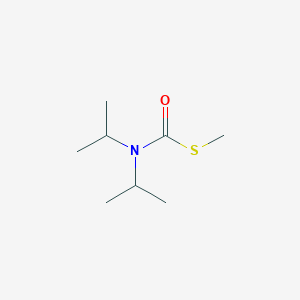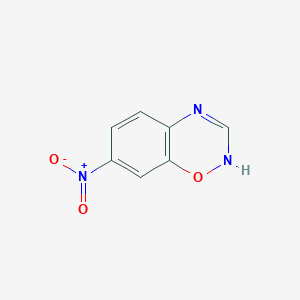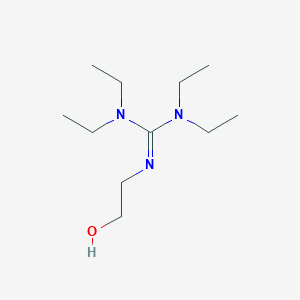
4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride: is a heterocyclic compound that consists of a benzene ring fused to a thiazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride typically involves the cyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction is often catalyzed by ceric ammonium nitrate (CAN) at room temperature . Another method involves the condensation of 2-aminothiophenol with methyl 2-chloropropionate in the presence of sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated benzothiazine derivatives.
Aplicaciones Científicas De Investigación
4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against human leukocyte elastase.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
4H-3,1-Benzothiazin-4-ones: These compounds share a similar thiazine ring structure but differ in their substituents and biological activities.
Phenothiazines: These compounds have an additional benzene ring and are known for their antipsychotic properties.
Uniqueness: 4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to inhibit serine proteases and its potential antimicrobial activity make it a valuable compound for further research and development.
Propiedades
Número CAS |
58435-39-5 |
|---|---|
Fórmula molecular |
C15H22ClNS |
Peso molecular |
283.9 g/mol |
Nombre IUPAC |
2-methyl-4,4-dipropyl-1,3-benzothiazine;hydrochloride |
InChI |
InChI=1S/C15H21NS.ClH/c1-4-10-15(11-5-2)13-8-6-7-9-14(13)17-12(3)16-15;/h6-9H,4-5,10-11H2,1-3H3;1H |
Clave InChI |
MHTBWLYRVOPOGY-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(C2=CC=CC=C2SC(=N1)C)CCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)
![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)


![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)

![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)





